![molecular formula C13H12BFO3 B2995018 4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid CAS No. 2096336-03-5](/img/structure/B2995018.png)

4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

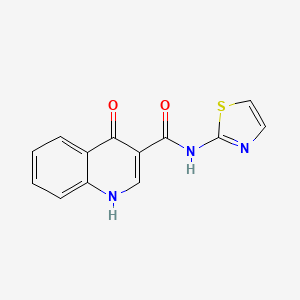

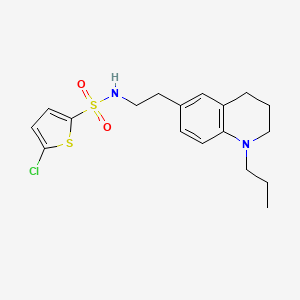

“4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid” is a chemical compound with the CAS Number: 2096336-03-5. It has a molecular weight of 246.05 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12BFO3/c15-12-7-3-10(4-8-12)13(16)9-1-5-11(6-2-9)14(17)18/h1-8,13,16-18H . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Boronic acids, including “4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid”, can be used as reactants in various chemical reactions. For instance, they can participate in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Physical And Chemical Properties Analysis

This compound is a white to yellow powder . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .科学的研究の応用

Glucose Sensing Applications

Glucose Sensing via Aggregation and "Knock-Out" Binding : Researchers have utilized aggregates of amphiphilic monoboronic acids, featuring a hydrophobic pyrene fluorophore, for highly sensitive and selective ratiometric fluorescent sensing of glucose in aqueous solutions. The selectivity for glucose was notably enhanced through "knock-out" binding of fructose by phenylboronic acid, demonstrating the potential for precise glucose monitoring in biological contexts (Huang et al., 2013).

Synthesis Methodologies

Synthesis of 4-Arylcoumarins via Cu-Catalyzed Hydroarylation : A study demonstrated the use of methyl phenylpropiolates with a MOM-protected hydroxy group for hydroarylation with various arylboronic acids, including 4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid, leading to the formation of 4-arylcoumarins. This method facilitated the synthesis of biologically active compounds, showcasing the versatility of phenylboronic acids in synthetic chemistry (Yamamoto & Kirai, 2008).

Materials Science

Fluorophenylboronic Acid Substituted Chitosan for Insulin Loading and Release : Research into the modification of chitosan with fluorophenylboronic acid (FPBA) aimed to exploit FPBA's potential for glucose-responsive insulin delivery. The study found that FPBA substitution on chitosan could improve insulin encapsulation efficiency and glucose binding, indicating a promising approach for controlled insulin release in diabetic therapy (Luo et al., 2020).

Experimental Oncology

Antiproliferative Potential of Phenylboronic Acid Derivatives : A study exploring simple phenylboronic acid and benzoxaborole derivatives, including those similar to 4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid, found significant antiproliferative and proapoptotic effects in A2780 ovarian cancer cells. This research highlights the potential of phenylboronic acid derivatives in developing novel anticancer agents (Psurski et al., 2018).

Safety and Hazards

作用機序

Target of Action

Boronic acids, including phenylboronic acids, are known to be used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a source of an aryl or alkyl group, which is transferred to a metal catalyst and then to an electrophilic organic group .

Mode of Action

In Suzuki-Miyaura coupling reactions, the boronic acid undergoes transmetalation, a process in which it transfers its organic group to a metal catalyst . This reaction involves the formation of a new carbon-carbon bond, which is a key step in the synthesis of a wide range of organic compounds .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which 4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid can participate, is a key biochemical pathway. This reaction is widely used in organic synthesis to create carbon-carbon bonds . The reaction is mild and tolerant of various functional groups, making it versatile for synthesizing a wide range of organic compounds .

Result of Action

The primary result of the action of 4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically active compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid. For instance, the compound is water-soluble and may spread in water systems . Additionally, the reaction conditions, such as temperature and pH, can affect the efficiency of the Suzuki-Miyaura coupling reaction .

特性

IUPAC Name |

[4-[(4-fluorophenyl)-hydroxymethyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-12-7-3-10(4-8-12)13(16)9-1-5-11(6-2-9)14(17)18/h1-8,13,16-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABWNQSWILZWGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3-chlorophenyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2994937.png)

![2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2994940.png)

![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone](/img/structure/B2994941.png)

![3-(2,4-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2994942.png)

![4-(N,N-dipropylsulfamoyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2994943.png)

![2-cyclopentyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2994945.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)